2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid
Description
2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid (CAS: 953907-34-1) is a thiophene derivative featuring a urea-functionalized carbamoylamino group at position 2, a carboxylic acid moiety at position 3, and methyl substituents at positions 4 and 5 of the thiophene ring. Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 214.24 g/mol .
Properties
CAS No. |
953907-34-1 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-3-4(2)14-6(10-8(9)13)5(3)7(11)12/h1-2H3,(H,11,12)(H3,9,10,13) |
InChI Key |
XENNTKNMTWSZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)N)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the thiophene ring provides structural stability. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 4,5-dimethylthiophene-3-carboxylic acid core but differ in substituents at positions 2 and 3.
Table 1: Structural and Molecular Comparison
*Catalog number from Santa Cruz Biotechnology.
Key Structural and Functional Differences
a) Substituent at Position 2
- Carbamoylamino (NHCONH₂): The urea group in the target compound enhances polarity and hydrogen-bonding capacity compared to acetamido (NHCOCH₃) or pyrrole substituents. This may improve solubility in polar solvents .
- Prop-2-enylthiocarbamoylamino: The thiourea linkage and allyl group in this ester derivative (C₁₃H₁₈N₂O₂S₂) introduce sulfur-based reactivity and lipophilicity, favoring nonpolar environments .
b) Substituent at Position 3
- Carboxylic Acid (COOH) : Present in the target and analogues (except the ethyl ester derivative), this group enables salt formation and ionic interactions.
- Ethyl Ester (COOEt) : The esterification in the thiocarbamoyl derivative increases lipophilicity, likely altering bioavailability compared to carboxylic acid analogues .
Hypothetical Implications of Structural Variations
Solubility: The carbamoylamino group’s polarity suggests higher aqueous solubility for the target compound than its acetamido or pyrrole-substituted analogues. The ethyl ester derivative is expected to exhibit the lowest water solubility due to its lipophilic ester group.
Biological Activity: Urea and thiourea groups are known to interact with enzymes or receptors via hydrogen bonding, suggesting the target compound and its thiocarbamoyl analogue (C₁₃H₁₈N₂O₂S₂) may serve as enzyme inhibitors . The pyrrole-substituted compound (C₁₃H₁₅NO₂S) might exhibit enhanced binding to aromatic protein pockets, common in kinase targets .
Synthetic Utility :
- The ethyl ester in the thiocarbamoyl derivative (C₁₃H₁₈N₂O₂S₂) could act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid .
Biological Activity
2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests possible interactions with various biological targets, which could lead to therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula for 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid is C9H12N2O2S. Its structure features a thiophene ring substituted with a carboxylic acid and a carbamoylamino group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | 2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid |
| Solubility | Soluble in water |
Anticancer Properties
Recent studies have indicated that compounds related to thiophenes exhibit significant anticancer activity. For example, derivatives of 2,5-dimethylthiophene have shown effectiveness against various cancer cell lines, including breast and colon cancers. These compounds often act as topoisomerase inhibitors, disrupting DNA replication in cancer cells.
- Mechanism of Action :
- Inhibition of topoisomerase II.
- Induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Cell cycle arrest at the G1 phase.
A study demonstrated that specific thiophene derivatives exhibited low micromolar IC50 values against cancer cell lines, indicating potent anticancer effects compared to standard chemotherapeutics like etoposide .
Antioxidant Activity
The antioxidant potential of related compounds has been documented. For instance, certain thiophene derivatives have shown significant activity in scavenging free radicals, with IC50 values comparable to well-known antioxidants such as ascorbic acid. This activity is attributed to the presence of hydroxyl and methoxy groups that enhance proton donation during radical scavenging reactions .
Case Studies
- Topoisomerase Inhibition Study :
- Antioxidant Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
